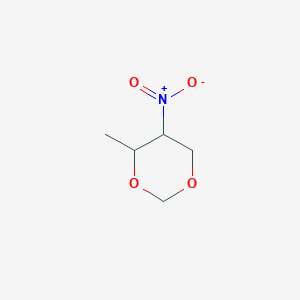

4-Methyl-5-nitro-1,3-dioxane

Description

It belongs to the 5-nitro-5-R-1,3-dioxane family, where substituent R (e.g., H, CH₃, Br) significantly influences its thermal decomposition kinetics and thermodynamics . Computational studies using the M06-2X/6-311+G(d,p) method reveal that the methyl substituent enhances reaction rates under thermal or solvent-mediated conditions, particularly in dimethyl sulfoxide (DMSO) . This compound’s decomposition proceeds via a single-stage mechanism involving a cyclic transition state, yielding 5-R-4H-1,3-dioxine and nitrous acid .

Properties

CAS No. |

63451-77-4 |

|---|---|

Molecular Formula |

C5H9NO4 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

4-methyl-5-nitro-1,3-dioxane |

InChI |

InChI=1S/C5H9NO4/c1-4-5(6(7)8)2-9-3-10-4/h4-5H,2-3H2,1H3 |

InChI Key |

YFUOFDMDYLGSEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(COCO1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-5-nitro-1,3-dioxane can be synthesized through the reaction of 4-methyl-1,3-dioxane with nitric acid under controlled conditions. The reaction typically involves the nitration of the dioxane ring, which introduces the nitro group at the 5-position. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the nitration process .

Industrial Production Methods

Industrial production of 4-Methyl-5-nitro-1,3-dioxane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically cooled and neutralized after nitration, followed by purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 4-methyl-5-amino-1,3-dioxane.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-Methyl-5-nitro-1,3-dioxane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitro-1,3-dioxane involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can inhibit the growth of microorganisms, making it effective as an antimicrobial agent. The compound may also interact with specific enzymes or proteins, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Substituent Effects on Thermal Decomposition

The thermal decomposition of 5-nitro-5-R-1,3-dioxanes (R = H, CH₃, Br) was computationally modeled to assess substituent impacts (Table 1):

Table 1: Substituent Effects on Decomposition Parameters

| Substituent (R) | Activation Free Energy (Gas Phase, kJ/mol) | Activation Free Energy (DMSO, kJ/mol) | Rate Increase in DMSO (vs. Gas Phase) | Synchronicity (Sy) |

|---|---|---|---|---|

| H | 297.7 (two-stage) | 204.7 | ~10x | 0.49–0.51 |

| CH₃ | 204.7 | 184.3 | >80x | 0.83 |

| Br | 215.1 | 214.9 | Negligible | N/A |

Key Findings:

- Kinetic Preference for CH₃ : The methyl-substituted compound exhibits the lowest activation energy (184.3 kJ/mol in DMSO), enabling the fastest decomposition .

- Solvent Effects : DMSO reduces activation energy by stabilizing polar transition states. For R = CH₃, the rate increases >80x in DMSO compared to the gas phase, whereas bromine shows negligible solvent effects .

- Mechanistic Differences: R = H: A two-stage mechanism was proposed but deemed unfavorable due to a 93 kJ/mol higher activation energy than the single-stage pathway . R = CH₃/Br: Single-stage mechanisms dominate, with methyl’s higher Sy (0.83) indicating asynchronous bond-breaking/forming events .

Thermodynamic Stability of Products

Table 2: Thermodynamic Parameters

| Substituent (R) | Product Stability (Relative) | ΔG (kJ/mol) |

|---|---|---|

| H | Moderate | +297.7 |

| CH₃ | High (Kinetically favored) | +184.3 |

| Br | Highest (Thermodynamically favored) | +215.1 |

Structural and Electronic Influences

- Electron-Donating CH₃: The methyl group donates electron density via hyperconjugation, weakening the C–NO₂ bond and accelerating decomposition .

- Bromine’s Steric Effects : Bromine’s larger size and electronegativity hinder solvent interactions, limiting rate enhancements in DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.